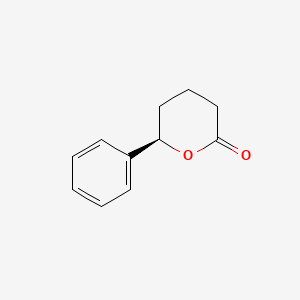
(R)-6-Phenyltetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Phenyltetrahydro-2H-pyran-2-one is an organic compound that belongs to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Phenyltetrahydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 6-phenylhexanoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the lactone ring.
Industrial Production Methods: In an industrial setting, the production of ®-6-Phenyltetrahydro-2H-pyran-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: ®-6-Phenyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the lactone to its corresponding diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-6-Phenyltetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ®-6-Phenyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules.
Comparación Con Compuestos Similares
(S)-6-Phenyltetrahydro-2H-pyran-2-one: The enantiomer of the compound, which may have different biological activities.
6-Phenyltetrahydro-2H-pyran-2-one: The racemic mixture containing both enantiomers.
6-Phenyl-2H-pyran-2-one: A structurally similar compound lacking the tetrahydro ring.
Uniqueness: ®-6-Phenyltetrahydro-2H-pyran-2-one is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(6R)-6-phenyloxan-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m1/s1 |
Clave InChI |
ZUOCDTAEBOQCSP-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](OC(=O)C1)C2=CC=CC=C2 |
SMILES canónico |
C1CC(OC(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



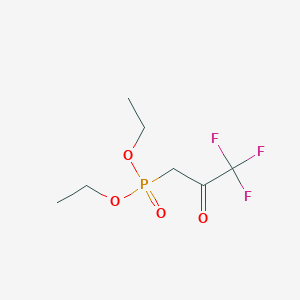
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)
![[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887383.png)
![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)

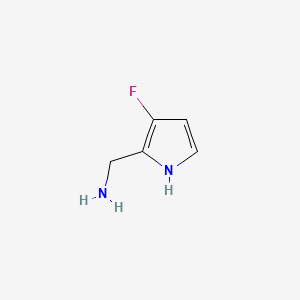
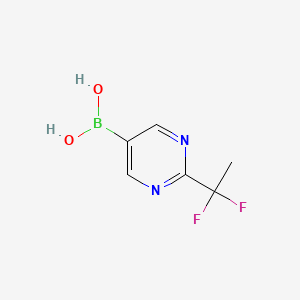
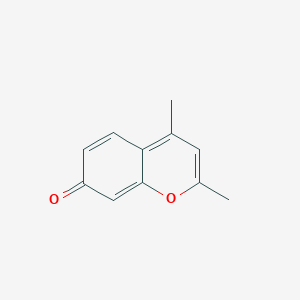



![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
